molecular formula C34H28O10 B014556 2,3,4,6-Tetra-O-benzoyl-D-mannopyranose CAS No. 627466-98-2

2,3,4,6-Tetra-O-benzoyl-D-mannopyranose

Cat. No.: B014556
CAS No.: 627466-98-2
M. Wt: 596.6 g/mol
InChI Key: FCDYAJBVISGNLC-FUDYUEBSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3,4,6-Tetra-O-benzoyl-D-mannopyranose is a derivative of D-mannose, a naturally occurring sugar. This compound is characterized by the presence of four benzoyl groups attached to the hydroxyl groups at positions 2, 3, 4, and 6 of the mannopyranose ring. It is commonly used in organic synthesis and as a protective group in carbohydrate chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3,4,6-Tetra-O-benzoyl-D-mannopyranose can be synthesized from D-mannose through a series of benzoylation reactions. The typical synthetic route involves the reaction of D-mannose with benzoyl chloride in the presence of a base such as pyridine. The reaction conditions usually include maintaining the reaction mixture at a low temperature to prevent decomposition and ensure high yield .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The product is then purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

2,3,4,6-Tetra-O-benzoyl-D-mannopyranose undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,3,4,6-Tetra-O-benzoyl-D-mannopyranose is widely used in scientific research, particularly in the fields of:

Comparison with Similar Compounds

Similar Compounds

  • 2,3,4,6-Tetra-O-benzyl-D-mannopyranose
  • 2,3,4,6-Tetra-O-acetyl-D-mannopyranose
  • 2,3,4,6-Tetra-O-benzyl-D-glucopyranose

Uniqueness

2,3,4,6-Tetra-O-benzoyl-D-mannopyranose is unique due to its specific benzoyl protective groups, which offer distinct reactivity and stability compared to other protective groups like benzyl or acetyl. This uniqueness makes it particularly useful in specific synthetic applications where selective protection and deprotection are required .

Properties

IUPAC Name

[(2R,3R,4S,5S)-3,4,5-tribenzoyloxy-6-hydroxyoxan-2-yl]methyl benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H28O10/c35-30(22-13-5-1-6-14-22)40-21-26-27(42-31(36)23-15-7-2-8-16-23)28(43-32(37)24-17-9-3-10-18-24)29(34(39)41-26)44-33(38)25-19-11-4-12-20-25/h1-20,26-29,34,39H,21H2/t26-,27-,28+,29+,34?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCDYAJBVISGNLC-FUDYUEBSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCC2C(C(C(C(O2)O)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H]([C@@H]([C@@H](C(O2)O)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H28O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80921103
Record name 2,3,4,6-Tetra-O-benzoylhexopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80921103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

596.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113544-59-5
Record name 2,3,4,6-Tetra-O-benzoylhexopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80921103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3,4,6-Tetra-O-benzoyl-D-mannopyranose
Reactant of Route 2
Reactant of Route 2
2,3,4,6-Tetra-O-benzoyl-D-mannopyranose
Reactant of Route 3
Reactant of Route 3
2,3,4,6-Tetra-O-benzoyl-D-mannopyranose
Reactant of Route 4
Reactant of Route 4
2,3,4,6-Tetra-O-benzoyl-D-mannopyranose
Reactant of Route 5
Reactant of Route 5
2,3,4,6-Tetra-O-benzoyl-D-mannopyranose
Reactant of Route 6
2,3,4,6-Tetra-O-benzoyl-D-mannopyranose

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.